Triacetin

Catalog No.
S545769
CAS No.
102-76-1
M.F
C9H14O6
C9H14O6
C3H5(OCOCH3)3
M. Wt
218.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacetin

CAS Number

102-76-1

Product Name

Triacetin

IUPAC Name

2,3-diacetyloxypropyl acetate

Molecular Formula

C9H14O6
C9H14O6
C3H5(OCOCH3)3

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3

InChI Key

URAYPUMNDPQOKB-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C

Solubility

In water, 52,130 mg/L at 24.5 °C
In water, 58,000 mg/L at 25 °C
Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform
Miscible with benzene; very soluble in acetone
For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page.
58 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 7 (soluble)
moderately soluble in water; soluble in organic solvents
miscible (in ethanol)

Synonyms

Enzactin, Triacetin, Triacetyl glycerol, Triacetyl-glycerol, Triacetylglycerol

Canonical SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C

Description

The exact mass of the compound Triacetin is 218.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.27 m58 mg/ml at 25 °cin water, 52,130 mg/l at 24.5 °cin water, 58,000 mg/l at 25 °cslightly soluble in carbon disulfide; miscible with alcohol, ether, chloroformmiscible with benzene; very soluble in acetoneslightly soluble in carbon tetrachloridevery soluble in alcohol, ether, and organic solvents58 mg/ml at 25 °csolubility in water, g/100ml at 25 °c:moderately soluble in water; soluble in organic solventsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Source

[1] Assessment of antifungal activity of triacetin against Candida albicans and Aspergillus niger using XTT reduction assay:

  • Drug Delivery: Due to its plasticizing properties, triacetin finds use in the formulation of capsules and tablets. It aids in maintaining the shape and integrity of these dosage forms [2]. Additionally, research suggests triacetin might enhance the bioavailability of certain drugs by improving their solubility [3].

Source

[2] Triacetin Market, Industry Size Forecast Report

Source

[3] Influence of Triacetin on Solubility and Dissolution of Ketoconazole from Solid Dispersions:

Triacetin has the chemical formula C₉H₁₄O₆ and is classified as a triglyceride, specifically the triester of glycerol with acetic acid. It appears as a colorless, viscous liquid with a sweet taste at low concentrations and is odorless. Triacetin has a high boiling point and low melting point, making it suitable for various applications in food and pharmaceuticals .

Triacetin's mechanism of action depends on its application. Here are two notable examples:

  • Antifungal activity: Triacetin exhibits antifungal properties by slowly releasing acetic acid upon hydrolysis. This acidic environment disrupts fungal cell membranes [].
  • Plasticizer: Triacetin acts as a plasticizer by increasing the flexibility and workability of polymers. It does this by interrupting the intermolecular forces between polymer chains, allowing them to move more freely [].

While generally considered safe, triacetin can pose some hazards:

  • Mild irritant: Triacetin may cause skin and eye irritation upon prolonged or repeated exposure.
  • Combustible: Triacetin has a relatively high flash point but can still burn.
  • Hydrolysis: Triacetin slowly hydrolyzes to acetic acid, which can be corrosive in high concentrations [].

Triacetin can undergo hydrolysis in the presence of water or enzymes, breaking down into glycerol and acetic acid. This reaction is significant in biological systems where triacetin is metabolized. The general hydrolysis reaction can be represented as:

Triacetin+WaterGlycerol+3×Acetic Acid\text{Triacetin}+\text{Water}\rightarrow \text{Glycerol}+3\times \text{Acetic Acid}

Additionally, triacetin can react with other compounds in esterification processes, particularly when synthesized from glycerol and acetic acid or acetic anhydride .

Triacetin exhibits low toxicity and is considered safe for consumption. Studies indicate that it undergoes rapid hydrolysis in biological systems, primarily yielding glycerol and acetic acid. The resulting acetate can be oxidized for energy in various tissues . Triacetin has also shown fungistatic properties due to the release of acetic acid during degradation .

Triacetin can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of glycerol with acetic acid or acetic anhydride in the presence of an acid catalyst. This process can yield high selectivity for triacetin.
  • Microwave Irradiation: This technique has been reported to achieve up to 99% yield using catalytic sodium hydroxide .
  • Continuous Production: A patented process allows for the continuous production of triacetin by reacting glycerol with acetic acid vapors under controlled temperatures and pressures .

Triacetin has diverse applications across various industries:

  • Food Industry: Used as a solvent for flavorings and as a humectant (E1518).
  • Pharmaceuticals: Functions as an excipient, plasticizer, and solvent in drug formulations.
  • Cosmetics: Acts as a biocide and plasticizer in cosmetic products .
  • Fuel Additive: Improves cold flow properties and acts as an antiknock agent in fuels.
  • Biodegradable Plastics: Used in the synthesis of biodegradable materials for drug delivery systems .

Research indicates that triacetin does not adversely affect protein metabolism at relatively high doses. It may even suppress endogenous proteolysis when infused into subjects . Additionally, studies show that incorporating triacetin into biodiesel mixtures can enhance fuel properties without significant negative effects on engine performance .

Several compounds share structural similarities with triacetin. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
DiacetinDiglycerideTwo acetyl groups; used as a food additive
MonoacetinMonoglycerideOne acetyl group; often used in food and pharmaceuticals
GlycerolTriglycerideBase molecule for synthesis; non-toxic humectant
ButyrylcholineQuaternary ammonium compoundRelated to acetylcholine; involved in neurotransmission

Uniqueness of Triacetin

What sets triacetin apart from these similar compounds is its unique combination of properties that allow it to function effectively as both a solvent and a humectant while also serving critical roles in energy metabolism within biological systems. Its ability to be synthesized from renewable resources like glycerol makes it particularly appealing in sustainable chemistry contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder
Colourless, somewhat oily liquid having a slightly fatty odour
Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline]
Liquid
COLOURLESS OILY LIQUID.
colourless oily liquid with a very slight, ethereal, fruity odou

Color/Form

Colorless liquid
Colorless somewhat oily liquid

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Exact Mass

218.07903816 g/mol

Monoisotopic Mass

218.07903816 g/mol

Boiling Point

258-259 °C
258.00 to 260.00 °C. @ 760.00 mm Hg
258 °C

Flash Point

280 °F (138 °C) (closed cup)
138 °C c.c.

Heavy Atom Count

15

Taste

MILD, SWEET TASTE, BITTER ABOVE 0.05%
Bitter taste
Slightly fatty taste

Vapor Density

7.52 (Air = 1)
Relative vapor density (air = 1): 7.52

Density

1.1583 g/cu cm at 20 °C
Bulk density: 9.7 lb/gal
Relative density (water = 1): 1.16
1.154-1.159

LogP

0.25 (LogP)
0.25
log Kow = 0.25
0.21

Odor

Slightly fatty odor
Slightly fruity or fatty odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-78 °C
3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XHX3C3X673

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1939 of 1941 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Triacetin is a colorless oily liquid. It has a slightly fruity or fatty odor. It has a mild, sweet taste at low doses, and bitter taste at higher doses. Triacetin is very soluble in water. It occurs naturally in European spindle tree seeds. USE: Triacetin is an important commercial chemical that is used to increase the flexibility of plastics, specifically in cigarette filters, drug capsules, and solid rocket fuels. It is also used in several personal care products, including skin antifungal creams, perfume, nail polish, and cosmetics. Triacetin is used as a flavoring in food. EXPOSURE: Workers that use or produce triacetin may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by breathing in mists or have direct skin contact while using personal care products containing triacetin or by ingesting foods that contain triacetin as a food additive. If triacetin is released to air, it will be broken down by reaction with other chemicals. It is not broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Triacetin is expected to move through soil. Triacetin is not expected to move into air from wet soils or water surfaces. Triacetin is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Mild skin irritation in people has been reported following skin exposure to moderate-to-high doses. Allergic skin reactions were not observed. Eye irritation, but not eye injury, has been reported in people with direct eye contact to triacetin. Very slight skin irritation was observed in laboratory animals following skin exposure to triacetin. Allergic skin reactions were not observed. Slight to moderate eye irritation was observed in laboratory animals following direct eye exposure. Decreased growth and liver enlargement was observed in laboratory animals fed moderate-to-high doses of triacetin over time. No toxic effects were observed in laboratory animals that repeatedly ingested low-to-moderate doses or inhaled moderate-to-high concentrations over time. The potential for triacetin to cause infertility, abortions, or birth defects has not been examined in laboratory animals. The potential of triacetin to cause cancer in laboratory animals has not been examined. The potential for triacetin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Canavan disease (CD) is a fatal dysmyelinating genetic disorder associated with aspartoacylase deficiency, resulting in decreased brain acetate levels and reduced myelin lipid synthesis in the developing brain. Here we tested tolerability of a potent acetate precursor, glyceryl triacetate (GTA), at low doses in two infants diagnosed with CD, aged 8 and 13 months. Much higher doses of GTA were evaluated for toxicity in the tremor rat model of CD. GTA was given orally to the infants for up to 4.5 and 6 months, starting at 25 mg/kg twice daily, doubling the dose weekly until a maximum of 250 mg/kg reached. GTA treatment caused no detectable toxicity and the patients showed no deterioration in clinical status. Lack of GTA toxicity in two CD patients in low-dose trials suggests that higher, effective dose studies in human CD patients are warranted.
Antifungal Agents; Solvents
/EXPL THER/ The FDA approved food additive Triacetin (glyceryl triacetate, GTA) has been safely used for acetate supplementation therapy in Canavan disease, a leukodystrophy due to aspartoacylase (ASPA) mutation. This study characterized the effects of GTA on the proliferation and differentiation of six primary glioblastoma (GBM)-derived glioma stem-like cells (GSCs) relative to established U87 and U251 GBM cell lines, normal human cerebral cortical astrocytes, and murine neural stem cells. GTA reduced proliferation of GSCs greater than established GBM lines. Moreover, GTA reduced growth of the more aggressive mesenchymal GSCs greater than proneural GSCs. Although sodium acetate induced a dose-dependent reduction of GSC growth, it also reduced cell viability. GTA-mediated growth inhibition was not associated with differentiation, but increased protein acetylation. These data suggest that GTA-mediated acetate supplementation is a novel therapeutic strategy to inhibit GSC growth.
/EXPL THER/ Canavan disease (CD) is a rare autosomal recessive neurodegenerative disorder presenting in early infancy. The course of the disease is variable, but it is always fatal. CD is caused by mutations in the ASPA gene, which codes for the enzyme aspartoacylase (ASPA), which breaks down N-acetylaspartate (NAA) to acetate and aspartic acid. The lack of NAA-degrading enzyme activity leads to excess accumulation of NAA in the brain and deficiency of acetate, which is necessary for myelin lipid synthesis. Glyceryltriacetate (GTA) is a short-chain triglyceride with three acetate moieties on a glycerol backbone and has proven an effective acetate precursor. Intragastric administration of GTA to tremor mice results in greatly increased brain acetate levels, and improved motor functions. GTA given to infants with CD at a low dose (up to 0.25 g/kg/d) resulted in no improvement in their clinical status, but also no detectable toxicity. We present for the first time the safety profile of high dose GTA (4.5 g/kg/d) in 2 patients with CD. We treated 2 infants with CD at ages 8 months and 1 year with high dose GTA, for 4.5 and 6 months respectively. No significant side effects and no toxicity were observed. Although the treatment resulted in no motor improvement, it was well tolerated. The lack of clinical improvement might be explained mainly by the late onset of treatment, when significant brain damage was already present. Further larger studies of CD patients below age 3 months are required in order to test the long-term efficacy of this drug.
For more Therapeutic Uses (Complete) data for TRIACETIN (9 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

0.00248 [mmHg]
VP: 1 mm Hg at 100 °C
0.00248 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.33

Impurities

Triacetin contains trace moisture and acetic acid
... Commercial triacetin may contain diacetin, as well as monoacetin ...

Other CAS

102-76-1

Absorption Distribution and Excretion

...Triacetin is more rapidly absorbed from the gastrointestinal tract in 3 hours than the other fats tested. Triacetin has been shown to be a source of liver glycogen and when fed in amounts equal in caloric value to 15% glucose it was utilized as efficiently as was glucose.
Mongrel dogs /were used/ to determine the systemic, hindlimb, gut, hepatic, and renal uptake of acetate during infusion of a 5% v/v aqueous solution of triacetin. A primed, continuous infusion of [1-(14)C]-acetate was continued for 7 hr with 10 animals. Three hours after the start of the tracer infusion, the animals were infused with triacetin at a rate of 47 umol/kg/min for 4 hr. Blood and breath samples were taken at 15-min intervals for the last 30 min. Steady-state conditions were achieved in plasma acetate concentrations and specific activity and in expired [(14)-C02]. Plasma acetate concentrations were 1180, 935, 817, 752, and 473 umol/L /(all values approximate)/ in the aorta, renal vein, portal vein, femoral vein, and hepatic vein, respectively. The acetate turnover rate during triacetin infusion was 2214 umol/min; systemic acetate turnover accounted for 68% of triacetin-derived acetate.

Metabolism Metabolites

Triacetin has been administered iv to mongrel dogs. The majority of infused triacetin underwent intravascular hydrolysis, and the majority of the resulting acetate is oxidized. Triacetin was found to be hydrolyzed by human intestinal lipase.
...Triacetin is rapidly hydrolysed in vitro by all tissues of the organism including the gastrointestinal tract.
Groups of female mongrel dogs to study the metabolic effects of isocaloric and hypercaloric infusions of 5% v/v aqueous triacetin. A primed, continuous infusion of 5 umol/kg (0.3 uCi/kg/min) [(13)C]-acetoacetate and 1.0 uCi/kg (0.01 uCi/kg/min) [(3)H]-glucose was continued for 6 hr. Three hours after the start of the isotope infusion, dosing with triacetin was started. Six animals were infused at a rate of 47 umol/kg/min and seven were infused at a rate of 70 umol/kg/min triacetin for 3 hr. Blood and breath samples were taken at 15 to 30-min intervals. A group of four animals was infused with 70 umol/kg/min glycerol and used as the control for the hypercaloric infusion. During isocaloric infusion of triacetin, plasma acetate and free fatty acid concentrations were significantly increased at 30 and 60 min, respectively, and remained elevated. During hypercaloric infusion, plasma acetate concentration increased progressively throughout the study, whereas the plasma free fatty acid concentration did not change. Plasma pyruvate and lactate concentrations were significantly decreased after 30 and 90 min, respectively, and throughout the study with both isocaloric and hypercaloric infusion. The plasma insulin concentrations were modestly increased during both infusions. Plasma glucose concentration was significantly decreased during isocaloric triacetin infusion; a slight but significant increase was observed with hypercaloric infusion. Glucose clearance decreased significantly in both groups during the last hour of triacetin infusion. Plasma ketone body concentrations increased significantly by 60 min, and they remained elevated with isocaloric infusion and increased progressively with hypercaloric infusion of triacetin; the increased concentrations were due to increased ketone body production. During the last hour of infusion, resting energy expenditure was significantly increased with isocaloric triacetin.
Esterases in fungi or in serum act at pH >4 to slowly release acetic acid in situ. Extent of hydrolysis is automatically limited by increased acidity and lowering of pH.
... The fungistatic activity of triacetin (glyceryl triacetate) results from its hydrolysis by fungalesterases to acetic acid.

Wikipedia

Triacetin
1,5-Cyclooctadiene

Drug Warnings

For external use only: Not for ophthalmic use.
Irritation or sensitivity: Discontinue treatment and notify physician.
Diabetics or patients with impaired blood circulation: Use spray with caution.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; HUMECTANT; -> JECFA Functional Classes
Plastics -> Polymer Type -> PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Film forming; Plasticiser; Hair dyeing; Solvent; Antimicrobial

Methods of Manufacturing

... By acetylation of glycerol; ... by reaction of oxygen with a liquid phase mixture of allyl acetate and acetic acid using a bromide as catalyst.
By direct reaction of glycerol with acetic acid in presence of Twitchell's reagent; or in benzene solution of glycerol and boiling acetic acid in presence of cationic resin (Zeo-Karb H) pretreated with dilute H2SO4 (sulfuric acid).
Action of acetic acid on glycerol. Method of purification: vacuum distillation.
... Prepared by heating glycerin with acetic anhydride alone or in the presence of finely divided potassium hydrogen sulfate.

General Manufacturing Information

Plastics Product Manufacturing
Mining (except Oil and Gas) and support activities
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Textiles, apparel, and leather manufacturing
1,2,3-Propanetriol, 1,2,3-triacetate: ACTIVE

Analytic Laboratory Methods

A simple, rapid, specific and precise reversed-phase high-performance liquid chromatographic method was developed for simultaneous estimation of triacetin, acetic ether, butyl acetate and amorolfine in marketed pharmaceutical liniment. Chromatographic separation was performed on a Shimadzu VP-ODS C(18) column using the mixture of citric acid-hydrochloric acid-sodium hydrate buffer (pH 3.0), acetonitrile and methanol (32:30:38) as the mobile phase at a flow rate of 1.0 mL/min with UV-detection at 215 nm. The method separated the four components simultaneously in less than 10 min. The validation of the method was performed with respect to specificity, linearity, accuracy, and precision. The calibration curves were linear in the range of 35.1-81.9 u/mL fortriacetin, 431.1-1005.9 u/mL for acetic ether, 167.0-389.7 u/mL for butyl acetate and 151.0-352.3 u/mL for amorolfine. The mean 100% spiked recovery for triacetin, acetic ether, butyl acetate and amorolfine is 99.43 +/- 0.42, 101.5 +/- 1.09, 101.4 +/- 1.02 and 100.8 +/- 0.69, respectively. The intra-day and inter-day relative standard deviation values were <2.0%. The limits of detection of these compounds ranged from 0.08 to 5.88 ng. The utility of the procedure was verified by its application to the commercial liniment.
Identified using infrared absorption spectrum ... .
Analyte: triacetin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: triacetin; matrix: chemical identification; procedure: evolution of ethyl acetate odor when warmed with sulfuric acid and alcohol
Analyte: triacetin; matrix: chemical; procedure: reaction with alcoholic potassium hydroxide; titration with hydrochloric acid and phenolphthalein indicato

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The present studies investigated the effects of intravenous administration of the short-chain triglyceride triacetin on leucine metabolism in dogs. Animals received infusions of triacetin at 1.0 x estimated resting energy expenditure (REE), hyperenergetic triacetin at 1.5 x REE, glycerol, or saline during infusion of [(1-14)C]leucine. During both triacetin infusions, plasma alpha-ketoisocaproate concentrations increased (p < 0.05). During triacetin infusion at 1.5 REE, the plasma leucine concentration decreased (p < 0.05) and leucine rate of appearance decreased by approximately 19% (p < 0.05); this was significantly greater than the changes that occurred during triacetin at 1.0 x REE and glycerol (p < 0.05). There was no difference in leucine oxidation between the dogs given triacetin at 1.0 x REE and control groups, whereas leucine oxidation decreased by 53% during triacetin infusion at 1.5 x REE (p < 0.05). Nonoxidative leucine disappearance, an indicator of protein synthesis, did not change in any of the studies.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.
Stable in usual industrial conditions.

Dates

Modify: 2023-08-15

A Simple and Rapid High-Performance Liquid Chromatography-Photodiode Array Method for Quantitation of Triacetin Contents From 30 Batches Produced in China

Ran Li, Xi Pan, Hao Wang, Guoning Guo, Long Huang, Min Wei, Yuanren Ma, Jinyan Zhang, Ji Hao, Xuyan Song, Xinzhou Yang
PMID: 33078189   DOI: 10.1093/chromsci/bmaa072

Abstract

In our present study, the standard chemicals of triacetin were purified by reverse-phase and normal-phase semi-preparative high-performance liquid chromatography (HPLC), and 1H NMR and 13C NMR were employed to determine the purity and structure of triacetin. Moreover, a simple and rapid HPLC-photodiode array (PDA) method was developed to determine the contents of triacetin in 30 batches from different suppliers. The chromatographic separation was performed on a Phenomenex Gemini-NX C18 column (250 × 4.6 mm, 5 μm) using a gradient elution system of water and acetonitrile (contained 0.1% of formic acid) solution with a flow rate of 1.0 mL/min at 30°C at 210 nm. Sample preparation method is rapid and energy efficient, and the obtained sample have a good purity. Validation shows good specificity, linearity (R2 = 0.9995), precision, stability, repeatability (% RSD < 2.80) and the average recovery (99.72%) of triacetin. The content of triacetin in most samples is concentrated in 94-97%. This developed approach is simple, rapid, accurate and can be used to quickly determine the purity and the content of triacetin in plasticizers and filter plugs.


Optimization and Characterization of Mesoporous Sulfonated Carbon Catalyst and Its Application in Modeling and Optimization of Acetin Production

Usman Idris Nda-Umar, Irmawati Ramli, Ernee Noryana Muhamad, Norsahida Azri, Yun Hin Taufiq-Yap
PMID: 33182532   DOI: 10.3390/molecules25225221

Abstract

In this study, an optimized mesoporous sulfonated carbon (OMSC) catalyst derived from palm kernel shell biomass was developed using template carbonization and subsequent sulfonation under different temperatures and time conditions. The OMSC catalyst was characterized using acid-base titration, elemental analysis, XRD, Raman, FTIR, XPS, TPD-NH
, TGA-DTA, SEM, and N
adsorption-desorption analysis to reveal its properties. Results proved that the OMSC catalyst is mesoporous and amorphous in structure with improved textural, acidic, and thermal properties. Both FTIR and XPS confirmed the presence of -SO
H, -OH, and -COOH functional groups on the surface of the catalyst. The OMSC catalyst was found to be efficient in catalyzing glycerol conversion to acetin via an acetylation reaction with acetic acid within a short period of 3 h. Response surface methodology (RSM), based on a two-level, three-factor, face-centered central composite design, was used to optimize the reaction conditions. The results showed that the optimized temperature, glycerol-to-acetic acid mole ratio, and catalyst load were 126 °C, 1:10.4, and 0.45 g, respectively. Under these optimum conditions, 97% glycerol conversion (GC) and selectivities of 4.9, 27.8, and 66.5% monoacetin (MA), diacetin (DA), and triacetin (TA), respectively, were achieved and found to be close to the predicted values. Statistical analysis showed that the regression model, as well as the model terms, were significant with the predicted R
in reasonable agreement with the adjusted R
(<0.2). The OMSC catalyst maintained excellent performance in GC for the five reaction cycles. The selectivity to TA, the most valuable product, was not stable until the fourth cycle, attributable to the leaching of the acid sites.


Solubilization and extraction of curcumin from Curcuma Longa using green, sustainable, and food-approved surfactant-free microemulsions

Pierre Degot, Verena Huber, Evamaria Hofmann, Maximilian Hahn, Didier Touraud, Werner Kunz
PMID: 32771898   DOI: 10.1016/j.foodchem.2020.127660

Abstract

Curcumin is a powerful coloring agent widely used in the food industry. Its extraction from the plant Curcuma longa is commonly done with aqueous solvent solutions. In contrast to the conventional extraction methods, the present study aimed to compare two different green and bio-based surfactant-free microemulsion (SFME) extraction systems, which are approved for food and yield a higher extracting power of curcuminoids. Two SFMEs, water/ethanol/triacetin and water/diacetin/triacetin, were investigated via dynamic light scattering. Curcumin solubility in binary mixtures consisting of ethanol/triacetin or diacetin/triacetin was studied both experimentally and theoretically using UV-Vis measurements and COSMO-RS. The SFMEs were further examined and compared to a common ethanol/water (80/20) extraction mixture with respect to their extracting ability using high performance liquid chromatography. The SFMEs containing ethanol were found to extract ~18% more curcuminoids than the SFMEs containing diacetin and ~53% more than the ordinary ethanol/water mixture.


Effect of Protein Flexibility from Coarse-Grained Elastic Network Parameterizations on the Calculation of Free Energy Profiles of Ligand Binding

Hugo A L Filipe, Margarida I M Esteves, César A Henriques, Filipe E Antunes
PMID: 32496775   DOI: 10.1021/acs.jctc.0c00418

Abstract

The characterization of the affinity and binding mechanism of specific molecules to a protein active site is scientifically and industrially relevant for many applications. In principle, this information can be obtained using molecular dynamics (MD) simulations by calculating the free energy profile of the process. However, this is a computationally demanding calculation. Currently, coarse-grained (CG) force fields are very well implemented for MD simulations of biomolecular systems. These computationally efficient force fields are a major advantage to the study of large model systems and/or those requiring long simulation times. The Martini model is currently one of the most popular CG force fields for these systems. For the specific case of protein simulations, to correctly maintain the macromolecular three-dimensional structure, the Martini model needs to include an elastic network (EN). In this work, the effect of protein flexibility, as induced by three EN models compatible with the Martini force field, was tested on the calculation of free energy profiles for protein-ligand binding. The EN models used were ElNeDyn, GoMartini, and GEN. The binding of triolein (TOG) and triacetin (TAG) to a lipase protein (
lipase-TLL) was used as a case study. The results show that inclusion of greater flexibility in the CG parameterization of proteins is of high importance in the calculation of the free energy profiles of protein-ligand systems. However, care must be taken in order to avoid unjustified large protein deformations. In addition, due to molecular flexibility there may be no absolute need for the center of the ligand to reach the center of the protein-binding site. The calculation of the energy profile to a distance of about 0.5 nm from the active site center can be sufficient to differentiate the affinity of different ligands to a protein.


Viscoelastic behaviour of cellulose acetate/triacetin blends by rheology in the melt state

Xavier Dreux, Jean-Charles Majesté, Christian Carrot, Alexandra Argoud, Caroll Vergelati
PMID: 31320052   DOI: 10.1016/j.carbpol.2019.114973

Abstract

The viscoelastic behaviour of cellulose acetate with a degree of substitution (DS) of 245 plasticized by triacetin was studied at short times by dynamic oscillatory measurements. Two distinct regimes and unexpected scaling behaviour according to plasticizer content were highlighted. The dynamics of chains and their structural organization are not modified up to 35 wt% of triacetin. The rheological behaviour is led by a constant correlation length corresponding to the distance between strong intermolecular interactions subsisting in the melt state at high temperature even in the presence of plasticizer. This particular structure involves the apparition of strain hardening effects during uniaxial extensional flow tests and an important elasticity corresponding to the apparition of a Weissenberg effect at really low shear rates during shear sweeps. Intramolecular hydrogen bonds are responsible of the high rigidity of cellulose acetate chains. Plasticized cellulose acetate in the melt state belongs to the class of associating polymers and its rheological behaviour is mainly led by stickers.


Design and development of letrozole nanoemulsion: A comparative evaluation of brain targeted nanoemulsion with free letrozole against status epilepticus and neurodegeneration in mice

Ramsha Iqbal, Shakeeb Ahmed, Gaurav K Jain, Divya Vohora
PMID: 31051232   DOI: 10.1016/j.ijpharm.2019.04.076

Abstract

The target of the current study is to formulate letrozole loaded nanoemulsion (LET-NE) for the direct nose to brain delivery to reduce peripheral effects of letrozole (LET). LET-NE is compared against intraperitoneally administered free LET in kainic acid (KA) induced status epilepticus (SE) in mice. LET loaded nanoemulsion (LET-NE) was prepared by aqueous microtitration method using Triacetin, Tween 80 and PEG-400 as the oil phase, surfactant, and co-surfactant. Nanoemulsion was studied for droplet size, polydispersity index (PDI), zeta potential, percentage transmittance, drug content, surface morphology. TEM images of developed formulation demonstrated spherical droplets with a mean diameter of 95.59 ± 2.34 nm, PDI of 0.162 ± 0.012 and zeta potential of -7.12 ± 0.12 mV respectively. In in-vitro and ex-vivo drug release, LET-NE showed prolonged drug release profile as compared to suspension. SE was induced by KA (10 mg/kg, i.p.) in Swiss albino mice. Behavioral seizure monitoring, biochemical estimations, and histopathological examination were performed. The onset time of SE was significantly enhanced and % incidence of SE was reduced by intranasal administration of LET-NE as compared to KA and LET administered intraperitoneally. Biochemical estimations revealed that LET-NE effectively decreased levels of 17-β estradiol while the levels of 5α-Dihydrotestosterone (5α-DHT) and 3α-androstanediol (3α-Diol) were significantly increased in the hippocampus. In cresyl violet staining LET-NE showed better protection of the hippocampus from neurotoxicity induced by KA as compared to LET. Also, in gamma scintigraphy of mouse brain, intranasal administration of nanoemulsion exhibited the presence of high concentration of LET. The study demonstrates the anticonvulsant and neuroprotective effect of LET-NE probably by inhibition of aromatization of testosterone into 17-β estradiol, proconvulsant, and diverting the pathway into the synthesis of testosterone metabolites, 3α-Diol with known anticonvulsant and neuroprotective action. Brain targeting of LET-NE showed better anticonvulsant and neuroprotective action than LET.


Experimental analysis of performance and emission on DI diesel engine fueled with diesel-palm kernel methyl ester-triacetin blends: a Taguchi fuzzy-based optimization

Jibitesh Kumar Panda, Gadepalli Ravi Kiran Sastry, Ram Naresh Rai
PMID: 29797204   DOI: 10.1007/s11356-018-2228-3

Abstract

The energy situation and the concerns about global warming nowadays have ignited research interest in non-conventional and alternative fuel resources to decrease the emission and the continuous dependency on fossil fuels, particularly for various sectors like power generation, transportation, and agriculture. In the present work, the research is focused on evaluating the performance, emission characteristics, and combustion of biodiesel such as palm kernel methyl ester with the addition of diesel additive "triacetin" in it. A timed manifold injection (TMI) system was taken up to examine the influence of durations of several blends induced on the emission and performance characteristics as compared to normal diesel operation. This experimental study shows better performance and releases less emission as compared with mineral diesel and in turn, indicates that high performance and low emission is promising in PKME-triacetin fuel operation. This analysis also attempts to describe the application of the fuzzy logic-based Taguchi analysis to optimize the emission and performance parameters.


Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from

Esteban Plata, Mónica Ruiz, Jennifer Ruiz, Claudia Ortiz, John J Castillo, Roberto Fernández-Lafuente
PMID: 32899537   DOI: 10.3390/ijms21186501

Abstract

To exploit the hydrolytic activity and high selectivity of immobilized lipase B from
on octyl agarose (CALB-OC) in the hydrolysis of triacetin and also to produce new value-added compounds from glycerol, this work describes a chemoenzymatic methodology for the synthesis of the new dimeric glycerol ester 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate. According to this approach, triacetin was regioselectively hydrolyzed to 1,2-diacetin with CALB-OC. The diglyceride product was subsequently oxidized with pyridinium chlorochromate (PCC) and a dimeric ester was isolated as the only product. It was found that the medium acidity during the PCC treatment and a high 1,2-diacetin concentration favored the formation of the ester. The synthesized compounds were characterized using IR, MS, HR-MS, and NMR techniques. The obtained dimeric ester was evaluated at 100 ppm against seven bacterial strains and two
species to identify its antimicrobial activity. The compound has no inhibitory activity against the bacterial strains used but decreased
and
growth by 49% and 68%, respectively. Hemolytic activity was evaluated, and the results obtained support the use of the dimeric ester to control
and
growth in non-intravenous applications because the compound shows hemolytic activity.


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